5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO It is a derivative of indanone, characterized by the presence of an amino group at the 5th position and a bromine atom at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the introduction of an amino group. One common method is as follows:
Bromination: 2,3-dihydro-1H-inden-1-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with the bromine atom at the 6th position.
5-Amino-7-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-amino-7-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
InChI Key |
NCCHOZOSPBGERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)N |
Origin of Product |
United States |
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